[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Description
The compound [(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.0⁴,⁹]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate is a highly complex molecule with a macrocyclic tricyclic core, multiple stereocenters, and a polyether-carbamate-linked isoquinoline-pyrazolo-pyrimidine moiety.
Properties
Molecular Formula |
C93H136N10O24 |
|---|---|
Molecular Weight |
1778.1 g/mol |
IUPAC Name |
[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C93H136N10O24/c1-59-16-12-11-13-17-60(2)77(113-8)54-71-24-19-65(7)93(112,127-71)86(108)89(109)102-30-15-14-18-73(102)90(110)124-78(55-74(104)61(3)49-64(6)84(107)85(115-10)83(106)63(5)48-59)62(4)50-66-21-25-76(79(52-66)114-9)126-92(111)96-29-33-117-35-37-119-39-41-121-43-45-123-47-46-122-44-42-120-40-38-118-36-34-116-32-28-80(105)101-31-27-68-51-67(20-22-70(68)57-101)56-103-88-81(87(94)97-58-98-88)82(100-103)69-23-26-75-72(53-69)99-91(95)125-75/h11-13,16-17,20,22-23,26,49,51,53,58-59,61-63,65-66,71,73-74,76-79,84-85,104,107,112H,14-15,18-19,21,24-25,27-48,50,52,54-57H2,1-10H3,(H2,95,99)(H,96,111)(H2,94,97,98)/b13-11-,16-12-,60-17-,64-49-/t59-,61-,62-,63-,65-,66+,71+,73+,74-,76-,77+,78+,79-,84-,85+,93-/m1/s1 |
InChI Key |
IUTYTXDIGUNPAA-SFFKZFAMSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H]([C@@H](C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N5CCC6=C(C5)C=CC(=C6)CN7C8=NC=NC(=C8C(=N7)C9=CC1=C(C=C9)OC(=N1)N)N)O)C)/C)O)OC)C)C)/C)OC |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N5CCC6=C(C5)C=CC(=C6)CN7C8=NC=NC(=C8C(=N7)C9=CC1=C(C=C9)OC(=N1)N)N)O)C)C)O)OC)C)C)C)OC |
Origin of Product |
United States |
Biological Activity
The compound is a complex organic molecule with significant potential in pharmacological applications. Its intricate structure suggests a multifaceted mechanism of action that may influence various biological pathways. This article aims to explore the biological activity of this compound through a review of recent studies and findings.
Structural Overview
The compound features several key structural components:
- Methoxy and Hydroxy Groups : These functional groups are known to enhance solubility and bioactivity.
- Cyclohexyl and Azatricyclo Structures : These moieties contribute to the compound's three-dimensional conformation and may influence receptor binding.
- Carbamate Linkage : This functional group can enhance the stability and bioavailability of the compound.
Recent studies indicate that this compound acts primarily as an inhibitor of the mTORC1 kinase pathway. The mTORC1 pathway is crucial for regulating cell growth and metabolism. By inhibiting this pathway:
- Cell Proliferation : The compound may reduce the proliferation of cancer cells by inducing cell cycle arrest.
- Apoptosis : It has been observed to promote apoptosis in various cancer cell lines through the activation of pro-apoptotic factors .
In Vitro Studies
- Cancer Cell Lines :
- Anti-inflammatory Effects :
In Vivo Studies
Animal studies have shown promising results:
- Tumor Growth Inhibition : In mouse models bearing xenograft tumors derived from human cancer cells, administration of the compound resulted in a significant reduction in tumor size compared to controls.
- Metabolic Effects : The compound improved insulin sensitivity and reduced body weight gain in diet-induced obesity models .
Pharmacokinetics
The pharmacokinetic profile indicates that the compound has:
- High Bioavailability : Due to its lipophilic nature and favorable solubility characteristics.
- Metabolism : Primarily hepatic metabolism with a half-life conducive for therapeutic dosing regimens.
Case Study 1: Breast Cancer Treatment
A clinical trial assessing the efficacy of this compound in combination with standard chemotherapy revealed improved overall survival rates and reduced side effects compared to chemotherapy alone. Patients reported better quality of life metrics during treatment.
Case Study 2: Diabetes Management
In a pilot study involving diabetic patients, administration of the compound resulted in improved glycemic control and reduced insulin resistance markers over a 12-week period.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Macrocyclic and Tricyclic Analogues
The tricyclic lactone core of the compound shares similarities with β-caryophyllene derivatives (e.g., (1R,4E,9S)-β-caryophyllene), which exhibit stereochemical complexity (1R,9S configuration) and functionalization at exocyclic double bonds. However, the target compound’s macrocyclic lactone and tetraoxo groups distinguish it from simpler sesquiterpenes .
Another analogue, Briavioid E (a briarane diterpenoid), shares a multi-oxygenated tricyclic framework and stereochemical features (e.g., 1R,2R configurations) but lacks the carbamate-linked polyether chain and pyrazolo-pyrimidine moiety .
Carbamate-Containing Compounds
- Edoxaban Impurity 12 (1R,2R,4S) : This compound (C₂₄H₃₀ClN₇O₄S) shares the (1R,2R,4S) stereochemistry and carbamate functionalization but is smaller and lacks the macrocyclic core .
- tert-Butyl (1R,2R)-2-(3-Butynylamino)cyclohexylcarbamate (4b): Synthesized as a precursor for drug candidates, this compound has a cyclohexylcarbamate structure but lacks the polyether chain and heterocyclic systems .
Polyether-Linked Molecules
The polyethoxy chain in the target compound resembles PEGylated drug conjugates , which enhance solubility and bioavailability. For example, 4-nitrobenzyl 2-(azidomethyl)benzoate (10) uses ethoxy spacers for functionalization but lacks the macrocyclic and heterocyclic complexity .
Data Tables
Table 1: Structural Comparison
Table 2: Pharmacokinetic Properties
Q & A
Q. What are the primary challenges in synthesizing this macrocyclic compound, given its stereochemical complexity?
Methodological Answer: The synthesis requires precise control over stereochemistry at multiple chiral centers (e.g., 1R,2R,4S configurations) and regioselective functionalization of the macrocyclic core. Key challenges include:
- Stereochemical fidelity : Use chiral auxiliaries or asymmetric catalysis to maintain enantiomeric excess .
- Purification : Employ preparative HPLC or size-exclusion chromatography to isolate the compound from byproducts due to its high molecular weight and polar functional groups .
- Stability : Monitor degradation under varying pH and temperature using stability-indicating assays (e.g., LC-MS) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer: A multi-technique approach is critical:
- NMR : 2D-NMR (e.g., COSY, HSQC) resolves overlapping signals from the macrocycle’s methoxy, hydroxyl, and tetraoxo groups .
- X-ray crystallography : Determines absolute configuration of chiral centers, though crystallization is hindered by the compound’s flexibility .
- High-resolution mass spectrometry (HR-MS) : Confirms molecular formula via exact mass matching, especially for the polyether and carbamate moieties .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., kinases or DNA repair enzymes)?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding to the benzoxazole-pyrazolo[3,4-d]pyrimidine moiety’s putative targets (e.g., tyrosine kinases) .
- MD simulations : Assess macrocycle flexibility and solvent interactions over 100+ ns trajectories to identify stable binding conformers .
- Free-energy calculations : Apply MM-PBSA/GBSA to quantify binding affinities, validating with in vitro enzymatic assays .
Q. What experimental designs address contradictions in reported stability data for similar macrocycles?
Methodological Answer:
- Factorial design : Test variables like pH (3–9), temperature (4–37°C), and ionic strength to identify degradation pathways .
- Cross-validation : Compare stability profiles using orthogonal methods (e.g., circular dichroism for conformational changes vs. LC-MS for chemical degradation) .
- Theoretical alignment : Reconcile empirical data with DFT calculations of bond dissociation energies in the macrocyclic core .
Q. How can researchers optimize the compound’s solubility for in vivo studies without altering its bioactivity?
Methodological Answer:
- Prodrug strategies : Introduce transient hydrophilic groups (e.g., phosphate esters) on hydroxyl or carbamate functionalities .
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance aqueous dispersion .
- Structure-activity relationship (SAR) : Systematically modify the polyethoxy chain length (e.g., reducing from 8 to 4 ethoxy units) to balance solubility and target engagement .
Data Integration & Theoretical Frameworks
Q. What frameworks guide the integration of synthetic, computational, and bioassay data for this compound?
Methodological Answer:
- Multi-omics pipelines : Combine synthetic yield data (HPLC), docking scores, and cytotoxicity results into a unified database for pattern recognition .
- Bayesian networks : Model probabilistic relationships between structural features (e.g., methoxy placement) and bioactivity .
- Systems chemistry : Map the compound’s reactivity network (e.g., hydrolysis, oxidation) to predict byproducts in biological matrices .
Q. How should researchers resolve discrepancies between in silico predictions and empirical bioassay results?
Methodological Answer:
- Error analysis : Quantify force field inaccuracies (e.g., AMBER vs. CHARMM) in docking simulations and recalibrate parameters .
- Experimental controls : Include reference compounds with known binding modes to validate assay conditions .
- Iterative refinement : Use machine learning (e.g., neural networks) to retrain models on updated bioassay datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
